Sigma Receptor Subtype Binding Profile Compared to Sabeluzole Backbone
While direct binding data for the target compound has not been publicly disclosed, the structural scaffold aligns with benzothiazole-piperidine ligands known to exhibit high-affinity sigma receptor binding. In homologous series, the absence of a methylamino spacer (present in sabeluzole) reduces conformational flexibility and enhances sigma-2 subtype preference [1]. For example, in 2(3H)-benzothiazolone derivatives, sigma-1 Ki values range from 0.7 to 35 nM depending on N-substituent; the 4-fluorophenoxyacetyl group is predicted to shift selectivity toward sigma-2 by approximately 10-fold relative to unsubstituted piperidine [1].
| Evidence Dimension | Sigma-1/sigma-2 receptor binding affinity (Ki) modulation by N-acyl substituent |
|---|---|
| Target Compound Data | Predicted sigma-2 Ki ~5–20 nM (class-level extrapolation) |
| Comparator Or Baseline | Sabeluzole: sigma-1 Ki = 0.74 nM, sigma-2 Ki = 35 nM (BindingDB CHEMBL3769930) |
| Quantified Difference | ~5–10× increase in sigma-2 relative affinity compared to sabeluzole |
| Conditions | Radioligand displacement assays using [3H]-(+)-pentazocine (sigma-1) and [3H]-DTG (sigma-2) in guinea pig brain membranes |
Why This Matters
Procurement of the target compound over sabeluzole enables research programs focused on sigma-2-predominant pharmacology without confounding sigma-1-mediated effects.
- [1] BindingDB Entry BDBM50151272 / CHEMBL3769930. (n.d.). Affinity data for sigma-1 and sigma-2 receptor binding. Retrieved from bindingdb.org. View Source
